

# Spectroscopic Data for Δ²-Cefotetan: A Technical Overview

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Compound of Interest		
Compound Name:	delta2-Cefotetan	
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#### Introduction

Cefotetan, a second-generation cephalosporin antibiotic, is known to be susceptible to degradation under various conditions, leading to the formation of several related substances. One of these is the  $\Delta^2$ -isomer of Cefotetan, also known as  $\Delta^2$ -Cefotetan. The isomerization of the double bond within the dihydrothiazine ring from the  $\Delta^3$  to the  $\Delta^2$  position represents a significant chemical modification that can impact the compound's stability and biological activity. Understanding the spectroscopic characteristics of  $\Delta^2$ -Cefotetan is crucial for its identification and quantification in stability studies and quality control of the parent drug.

This technical guide provides a summary of the available spectroscopic data for  $\Delta^2$ -Cefotetan, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the expected spectroscopic features based on the structural characteristics of  $\Delta^2$ -Cefotetan and general principles of cephalosporin degradation analysis.

### **Physicochemical Properties**



Property	Value
Chemical Name	(6R,7S)-7-(((4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietan-2-yl)carbonyl)amino)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Molecular Formula	C17H17N7O8S4
Molecular Weight	575.6 g/mol
Isomeric Form	$\Delta^2$ -isomer of Cefotetan

### **Spectroscopic Data**

A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available quantitative  $^1H$  NMR,  $^{13}C$  NMR, or detailed mass spectrometry fragmentation data for  $\Delta^2$ -Cefotetan. The characterization of such degradation products is often performed as part of proprietary drug stability programs and may not be published in detail.

However, based on the known structure of  $\Delta^2$ -Cefotetan and general spectroscopic principles for cephalosporins, the following tables outline the expected key NMR and MS characteristics. These tables are intended to guide researchers in the identification of this isomer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)

The key difference in the NMR spectra between Cefotetan ( $\Delta^3$ ) and its  $\Delta^2$ -isomer would be the chemical shifts and coupling patterns of the protons and carbons in the dihydrothiazine ring.

Expected <sup>1</sup>H NMR Data



Proton	Expected Chemical Shift (ppm)	Expected Multiplicity	Expected Coupling Constant (J)	Notes
H-2	~5.0 - 5.5	d	~4-5 Hz	Coupled to H-6.
H-4	~6.0 - 6.5	S	-	Olefinic proton at the $\Delta^2$ position. Shifted downfield compared to H-2 in $\Delta^3$ -isomer.
H-6	~5.2 - 5.7	d	~4-5 Hz	Coupled to H-2.
H-7	-	-	-	No proton at this position.
Methoxy (-OCH₃)	~3.4 - 3.6	S	-	
Side Chain Protons	Variable	-	-	Dependent on the specific side chains.

Expected <sup>13</sup>C NMR Data



Carbon	Expected Chemical Shift (ppm)	Notes
C-2	~120 - 130	Olefinic carbon.
C-3	~130 - 140	Olefinic carbon.
C-4	~110 - 120	Olefinic carbon.
C-6	~55 - 60	
C-7	~60 - 65	_
C-8 (C=O)	~165 - 175	Carbonyl carbon.
Methoxy (-OCH₃)	~50 - 55	
Side Chain Carbons	Variable	Dependent on the specific side chains.

### **Mass Spectrometry (MS) Data (Expected)**

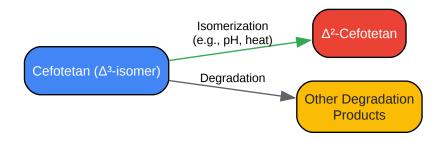
The mass spectrum of  $\Delta^2$ -Cefotetan is expected to show the same molecular ion peak as Cefotetan due to their isomeric nature. However, the fragmentation pattern might exhibit subtle differences.

lon	Expected m/z	Notes
[M+H] <sup>+</sup>	~576.0	Protonated molecular ion.
[M+Na]+	~598.0	Sodiated molecular ion.
Fragment Ions	Variable	Fragmentation would likely involve cleavage of the β-lactam ring, and loss of side chains. The specific fragmentation pattern would need to be determined experimentally.



### **Experimental Protocols**

While specific experimental protocols for the isolation and characterization of  $\Delta^2$ -Cefotetan are not readily available, a general workflow for such an analysis would involve the following steps, as illustrated in the diagram below. This process is standard in the pharmaceutical industry for the identification of degradation products.



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